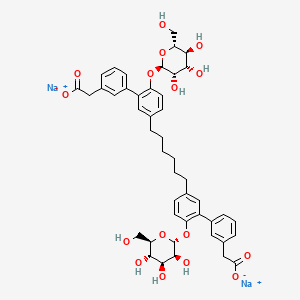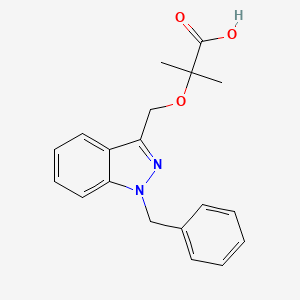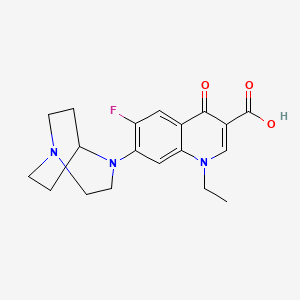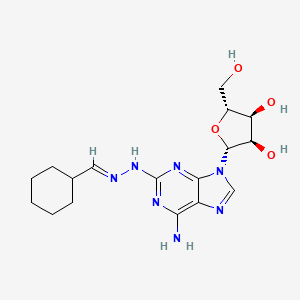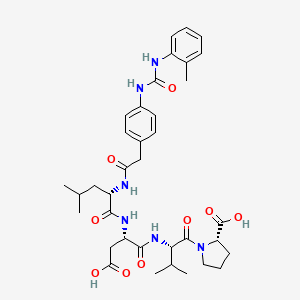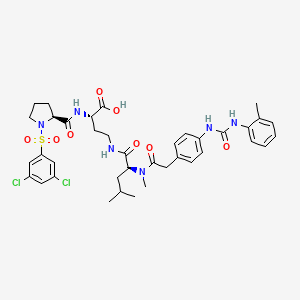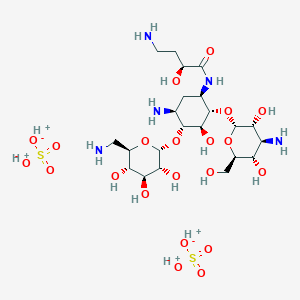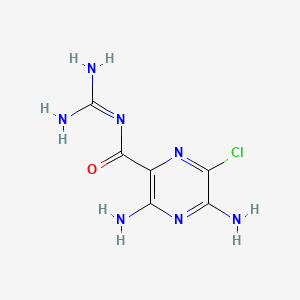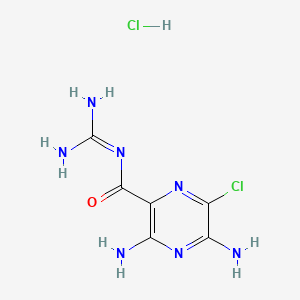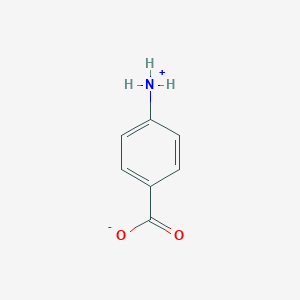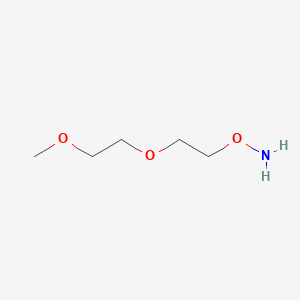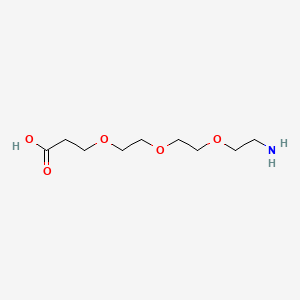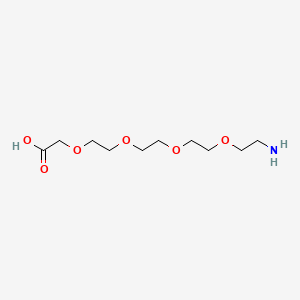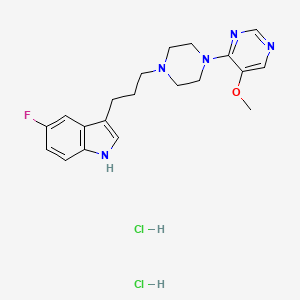
BMS 181101
Overview
Description
BMS 181101, also known as 5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole dihydrochloride, is a novel antidepressant drug that has been under clinical investigation. It is a small molecule drug developed by Bristol Myers Squibb Co. and acts as a serotonin 1 receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS 181101 involves several key steps:
Cyclization: Dimethyl 2-methoxymalonate is cyclized with formamidine using sodium methoxide in methanol to produce dihydroxypyrimidine.
Conversion: The dihydroxypyrimidine is then converted into dichloropyrimidine using phosphorus oxychloride.
Methylation: The final step involves methylation of the 5-hydroxypiperazine precursor with [11C]CH3I, followed by purification using high-performance liquid chromatography
Industrial Production Methods
The industrial production methods for this compound are not extensively documented in the available literature. the synthesis typically involves standard organic chemistry techniques and purification methods to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
BMS 181101 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: This compound can participate in substitution reactions, particularly involving the piperazine and indole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
Chemistry: Used as a model compound in studies involving serotonin receptor agonists.
Biology: Investigated for its effects on serotonin receptors and neurotransmitter systems.
Medicine: Explored as a potential antidepressant agent, with studies focusing on its pharmacokinetics and receptor binding in the brain
Industry: Potential applications in the development of new antidepressant drugs and related therapeutic agents
Mechanism of Action
BMS 181101 acts as a serotonin 1 receptor agonist. It binds to the serotonin 1 receptor, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This mechanism is believed to contribute to its antidepressant effects by enhancing serotoninergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
BMS 181102: Another serotonin receptor agonist with similar pharmacological properties.
BMS 181103: A related compound with slight structural modifications.
BMS 181104: Another analog with variations in the piperazine ring
Uniqueness
BMS 181101 is unique due to its specific binding affinity and selectivity for the serotonin 1 receptor. Its pharmacokinetic profile and receptor binding characteristics distinguish it from other similar compounds, making it a promising candidate for further development as an antidepressant agent .
Properties
CAS No. |
146479-45-0 |
|---|---|
Molecular Formula |
C20H26Cl2FN5O |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole;dihydrochloride |
InChI |
InChI=1S/C20H24FN5O.2ClH/c1-27-19-13-22-14-24-20(19)26-9-7-25(8-10-26)6-2-3-15-12-23-18-5-4-16(21)11-17(15)18;;/h4-5,11-14,23H,2-3,6-10H2,1H3;2*1H |
InChI Key |
FSZXJSRMZRCZOD-UHFFFAOYSA-N |
SMILES |
COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F.Cl.Cl |
Canonical SMILES |
COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F.Cl.Cl |
Appearance |
Solid powder |
| 146479-45-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-5-fluoro-1H-indole hydrochloride BMS 181101 BMS-181101 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


